1-Oxacephalothin
Descripción
1-Oxacephalothin is a β-lactam antibiotic belonging to the oxacephem class, characterized by the substitution of the sulfur atom in the cephem nucleus with an oxygen atom. Its IUPAC name is sodium(6s,7r)-3-[(acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Structurally, it features a bicyclic core (5-oxa-1-azabicyclo[4.2.0]oct-2-ene) with a thiophene-acetyl side chain at position 7 and an acetoxymethyl group at position 2. The oxygen substitution in the dihydrothiazine ring enhances its stability against β-lactamase enzymes compared to traditional cephalosporins .
Synthesis:
1-Oxacephalothin is synthesized via alkylation of the thioformamide precursor (138), followed by cyclization, reduction, epimerization, and acylation steps. Bromination and hydrolysis yield intermediate lactones (147; e), which are further processed to form the final compound (Scheme 2 in ).
Propiedades
Número CAS |
54214-84-5 |
|---|---|
Fórmula molecular |
C16H15N2NaO7S |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
sodium;(6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O7S.Na/c1-8(19)24-6-9-7-25-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-26-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m0./s1 |
Clave InChI |
HFRWOYCQAMMPAP-NXCSSKFKSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |
Sinónimos |
1-oxacephalothin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
1-Oxacephalothin is compared to cephalosporins (e.g., cephalothin) and other oxacephems (e.g., moxalactam). Key distinctions include:
Key Findings from Research
Enhanced Stability : The oxygen atom in 1-Oxacephalothin’s dihydrothiazine ring decreases susceptibility to enzymatic hydrolysis by β-lactamases, improving efficacy against resistant strains compared to cephalothin .
Side Chain Influence : The thiophen-2-ylacetyl group at position 7 enhances binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria, broadening its spectrum .
Limitations and Challenges
- Synthesis Complexity : The multi-step synthesis of 1-Oxacephalothin (e.g., bromination, hydrolysis) increases production costs compared to simpler cephalosporins .
- Toxicity Data Gaps : Evidence lacks detailed toxicological profiles, necessitating further studies to assess nephrotoxicity or hematologic effects, common in oxacephems.
Critical Analysis of Evidence
The provided sources highlight structural and synthetic aspects but lack clinical or pharmacological data. For instance:
- and detail synthesis and nomenclature but omit MIC (Minimum Inhibitory Concentration) values or in vivo efficacy .
- Regulatory guidelines () emphasize the need for rigorous characterization, which aligns with the IUPAC naming and spectroscopic data standards in –5, 9 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
